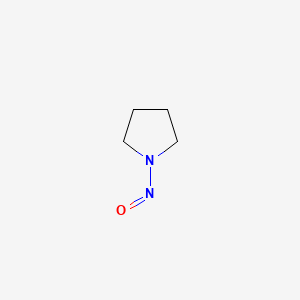

N-Nitrosopyrrolidine-d4

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57371-40-1 |

|---|---|

Molecular Formula |

C4H8N2O |

Molecular Weight |

104.14 g/mol |

IUPAC Name |

2,2,5,5-tetradeuterio-1-nitrosopyrrolidine |

InChI |

InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i3D2,4D2 |

InChI Key |

WNYADZVDBIBLJJ-KHORGVISSA-N |

Isomeric SMILES |

[2H]C1(CCC(N1N=O)([2H])[2H])[2H] |

Canonical SMILES |

C1CCN(C1)N=O |

Synonyms |

N-Nitrosopyrrolidine-d4; NPYR-d4; NSC 18797-d4; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Nitrosopyrrolidine

Classical Nitrosation Routes for Pyrrolidine (B122466)

The most conventional and widely employed method for synthesizing 1-nitrosopyrrolidine (B20258) is the direct nitrosation of its secondary amine precursor, pyrrolidine. This transformation involves the reaction of pyrrolidine with a nitrosating agent, which formally delivers a nitrosonium ion (NO⁺) or its equivalent to the nucleophilic nitrogen atom of the amine.

Reaction with Nitrous Acid and Nitrosating Agents

The reaction of pyrrolidine with nitrous acid (HNO₂) represents the quintessential method for the preparation of 1-nitrosopyrrolidine. Nitrous acid is typically generated in situ by the acidification of a nitrite (B80452) salt, most commonly sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl). The reaction is generally performed in an aqueous medium at reduced temperatures to control the exothermic nature of the reaction and the instability of nitrous acid.

Under acidic conditions, the nitrite ion is protonated to form nitrous acid, which then exists in equilibrium with other electrophilic nitrosating species, such as dinitrogen trioxide (N₂O₃) or the nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of a protonated N-nitrosamine intermediate. Subsequent deprotonation yields the stable 1-nitrosopyrrolidine product.

Other nitrosating agents can also be employed. These include alkyl nitrites (e.g., isoamyl nitrite, tert-butyl nitrite) and nitrosyl halides (e.g., nitrosyl chloride, NOCl). These reagents can often be used in organic solvents under non-aqueous conditions, which can be advantageous for certain applications.

Mechanistic Considerations of Nitrosation Kinetics and Catalysis

The proposed mechanism involves the following key steps:

Formation of the Nitrosating Agent: 2 HONO ⇌ N₂O₃ + H₂O

Nucleophilic Attack: C₄H₈NH + N₂O₃ → [C₄H₈NH(NO)]⁺ + NO₂⁻ (Rate-determining step)

Deprotonation: [C₄H₈NH(NO)]⁺ → C₄H₈N-NO + H⁺

The rate of reaction is highly dependent on pH. At very low pH, the concentration of the reactive unprotonated pyrrolidine (pKa of conjugate acid ≈ 11.3) is diminished, slowing the reaction. Conversely, at higher pH, the concentration of the nitrosating agent (N₂O₃) decreases, also reducing the reaction rate. Consequently, there is an optimal pH for nitrosation, typically in the mildly acidic range.

Studies have determined the rate constants and activation parameters for pyrrolidine nitrosation at various temperatures. These kinetic data are essential for predicting the extent of NPYR formation under different environmental and processing conditions.

| Temperature (°C) | pH | Rate Constant (k, M⁻²·min⁻¹) |

|---|---|---|

| 40 | 4.15 | 1.1 x 10³ |

| 40 | 5.00 | 1.1 x 10³ |

| 60 | 4.15 | 4.0 x 10³ |

| 60 | 5.00 | 4.0 x 10³ |

| 80 | 4.15 | 12.0 x 10³ |

| 80 | 5.00 | 12.0 x 10³ |

| 100 | 4.15 | 32.0 x 10³ |

| 100 | 5.00 | 32.0 x 10³ |

Table 1. Rate constants for the nitrosation of pyrrolidine in acetate (B1210297) buffers at various temperatures and pH values. chemistryworld.com

The activation parameters for the nitrosation of pyrrolidine have been calculated as an enthalpy of activation (ΔH‡) of 19.3 kcal·mol⁻¹ and an entropy of activation (ΔS‡) of 28.5 cal·mol⁻¹·deg⁻¹. chemistryworld.com

Catalysis of the nitrosation reaction can occur. For instance, the presence of formaldehyde (B43269) has been shown to significantly enhance the formation kinetics of 1-nitrosopyrrolidine (NPYR) by a factor of approximately 152 at pH 7. nih.gov This catalysis proceeds through an iminium ion pathway under neutral and alkaline conditions. nih.gov

Modern and Alternative Synthetic Pathways

While classical nitrosation remains a primary synthetic route, alternative methods have been developed to avoid the use of strongly acidic conditions or to provide different reactivity profiles.

One notable alternative involves the reaction of pyrrolidine with nitromethane (B149229) and triethyl orthoformate. nih.gov This method circumvents the need for nitrites and strong acids. Another modern approach employs tert-butyl nitrite (TBN) as a nitrosating agent, which can be used under solvent-free, metal-free, and acid-free conditions, simplifying the isolation procedure and often providing excellent yields. researchgate.net

Transnitrosation is another strategy, where a nitroso group is transferred from a donor molecule to the amine. Reagents like N-nitrososulfonamides can serve as stable and efficient transnitrosation agents under mild experimental conditions, offering high functional group tolerance. nih.gov Additionally, iodide-catalyzed processes have been developed that use nitromethane as the source of the nitroso group in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Synthesis of Isotopic Analogs and Mechanistic Probes

The synthesis of isotopically labeled 1-nitrosopyrrolidine is invaluable for metabolic studies, mechanistic investigations of its formation and decomposition, and for use as an internal standard in mass spectrometry-based quantitative analysis.

Deuterium (B1214612) and Carbon-13 Labeling Strategies

Deuterium-labeled 1-nitrosopyrrolidine can be prepared by first synthesizing deuterated pyrrolidine. N-deuteriopyrrolidine, where the hydrogen on the nitrogen is replaced by deuterium (D), can be prepared by the straightforward exchange of pyrrolidine with deuterium oxide (D₂O), followed by distillation. researchgate.net Subsequent nitrosation of this precursor yields 1-nitroso-[N-²H]pyrrolidine.

To label the carbon skeleton of the ring, a synthetic approach starting from labeled precursors is required. For example, a reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borodeuteride (NaBD₄) as the reducing agent allows for the introduction of two deuterium atoms into the α-positions of the pyrrolidine ring. The resulting deuterated N-arylpyrrolidine can then be converted to deuterated pyrrolidine and subsequently nitrosated.

Carbon-13 labeling follows a similar logic, requiring the use of ¹³C-labeled starting materials in the synthesis of the pyrrolidine ring. For instance, a multi-step synthesis could begin with a commercially available ¹³C-labeled building block, such as potassium [¹³C]cyanide or [¹³C]acetate, which is then elaborated into the four-carbon chain required to form the pyrrolidine ring. Once the ¹³C-labeled pyrrolidine is synthesized, standard nitrosation procedures are applied to produce the final ¹³C-labeled 1-nitrosopyrrolidine.

Synthesis of Oxygen-18 Labeled Derivatives

The synthesis of [¹⁸O]-1-nitrosopyrrolidine, where the oxygen atom of the nitroso group is the heavy isotope ¹⁸O, provides a powerful tool for tracing the origin of the oxygen atom in nitrosation reactions. This is typically achieved by using an ¹⁸O-labeled nitrosating agent.

Derivatization for Spectroscopic and Chromatographic Analysis in Research

In analytical research, the detection and quantification of 1-nitrosopyrrolidine (NPYR) often necessitate derivatization. This chemical modification is employed to enhance the analyte's properties for specific analytical techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). Derivatization can improve volatility, thermal stability, and chromatographic behavior, as well as increase the sensitivity of detection by introducing moieties that respond strongly to specific detectors. researchgate.netspectroscopyonline.com

A common strategy for the analysis of N-nitrosamines, including NPYR, involves a two-step process: denitrosation followed by derivatization of the resulting secondary amine. researchgate.net This approach circumvents issues related to the thermal instability of some N-nitrosamines. The initial step involves the cleavage of the N-NO bond, typically using a reagent like hydrobromic acid in an acetic acid solution, to yield the parent amine, pyrrolidine. researchgate.net The subsequent derivatization of pyrrolidine with a suitable agent enhances its detectability.

For gas chromatography-mass spectrometry (GC-MS) analysis, the secondary amine can be reacted with reagents like p-toluenesulfonyl chloride to form a sulfonamide. researchgate.net This derivative exhibits improved chromatographic behavior and provides a greater mass spectrometric response compared to the underivatized compound. researchgate.net Research has shown that this derivatization can decrease instrumental detection limits by nearly 20-fold. researchgate.net

Another derivatization agent used for GC-MS is pentafluorobenzyl bromide (PFBBr). spectroscopyonline.comnih.gov This reagent reacts with the analyte to form a derivative that is highly sensitive in negative chemical ionization (NCI) mode, allowing for trace-level analysis. nih.gov The derivatization is typically carried out by heating the sample with PFBBr and a base, such as N,N-diisopropylethylamine, followed by extraction and analysis. nih.gov

For HPLC analysis, particularly with fluorescence detection (HPLC-FLD), derivatization aims to introduce a fluorophore into the molecule. Reagents such as dansyl chloride and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) are used to derivatize the secondary amine formed after denitrosation. nih.govmdpi.com The resulting derivatives are highly fluorescent, enabling sensitive detection at very low concentrations. nih.govmdpi.com For instance, the HPLC fluorescence technique has been reported to be approximately ten times more sensitive than some GC methods for related nitrosamine (B1359907) analysis. nih.gov

The choice of derivatization strategy depends on the analytical instrumentation available, the sample matrix, and the required sensitivity. These methodologies provide robust and reliable options for the accurate quantification of 1-nitrosopyrrolidine in various research contexts.

Research Findings on Derivatization Methods for Nitrosamine Analysis

| Derivatization Strategy | Reagent(s) | Analytical Technique | Key Findings & Enhancements |

| Denitrosation-Sulfonylation | 1. Hydrobromic acid in acetic acid2. p-Toluenesulfonyl chloride (p-TSC) | GC-MS | Produces a stable sulfonamide derivative. Improves chromatographic behavior and increases mass response. Lowers instrumental detection limits significantly. researchgate.net |

| Esterification (for intact nitrosamine) | Diazomethane (to form methyl ester) | GC-MS | Creates a more volatile derivative of the intact nitrosamine, suitable for GC analysis. Allows for confirmation by mass spectrometry. nih.gov |

| Fluorescent Labeling | 1. Denitrosation reagent2. 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | HPLC-FLD, TLC | Forms a highly fluorescent derivative, enabling quantification of nanogram levels. The HPLC-fluorescence method is noted for its high sensitivity. nih.gov |

| Fluorescent Labeling | 1. Denitrosation reagent2. Dansyl chloride | HPLC-FLD | A widely used, low-cost reagent that provides excellent fluorescence sensitivity and high reactive selectivity with the amine group. mdpi.com |

| Alkylation for NCI Detection | Pentafluorobenzyl bromide (PFBBr) with N,N-diisopropylethylamine (DIPEA) | GC-MS (NCI mode) | Forms a highly electronegative derivative, which is very sensitive in negative chemical ionization mode, enabling trace analysis. nih.gov |

Chemical Reactivity and Reaction Mechanisms of 1 Nitrosopyrrolidine

Electrophilic Nature of the N-Nitroso Group

The chemical reactivity of 1-nitrosopyrrolidine (B20258) (NPYR) is significantly influenced by the electronic properties of the N-nitroso group (-N=O). This functional group imparts an electrophilic character to the nitrosamine (B1359907), making it susceptible to attack by nucleophiles. The nitrogen atom of the nitroso group is bonded to a nitrogen atom of the pyrrolidine (B122466) ring, and this N-N bond has a relatively low bond dissociation energy. wikipedia.org Aromatic nitrosamines are capable of transnitrosation, where the nitroso group can be transferred to other suitable amine compounds under appropriate conditions. nih.gov

Denitrosation Reaction Mechanisms

Denitrosation is a characteristic reaction of N-nitrosamines, involving the cleavage of the N-NO bond. This reaction typically occurs under acidic conditions. nih.gov The mechanism involves the protonation of the nitrosamine, which makes it more susceptible to nucleophilic attack. nih.govdur.ac.uk The addition of nucleophiles such as bromide, thiocyanate (B1210189), or thiourea (B124793) can accelerate protolytic denitrosation. nih.gov The reaction yields the corresponding secondary amine, in this case, pyrrolidine. nih.gov The reactivity of N-nitrosopyrrolidine in denitrosation reactions has been compared to other nitrosamines, such as dimethylnitrosamine (DMN), with studies showing their reactivity to be roughly equivalent under certain acidic conditions in the presence of nucleophilic catalysts. rsc.org

Oxidative Transformations and Hydroxylation Pathways

Oxidative metabolism is a key pathway in the transformation of 1-nitrosopyrrolidine. These reactions are often mediated by enzymatic systems, such as cytochrome P450. nih.gov

Metabolic alpha-hydroxylation is considered a critical activation pathway for cyclic nitrosamines like NPYR. nih.govnih.gov This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the alpha position) to the ring nitrogen. nih.govnih.gov This reaction is catalyzed by enzymes found in liver microsomes. nih.govnih.gov

The initial product of this reaction is α-hydroxynitrosopyrrolidine, which is an unstable intermediate. nih.govnih.gov This intermediate can decompose to form reactive species. nih.govnih.gov For instance, stable precursors like α-acetoxynitrosopyrrolidine have been used in studies to generate α-hydroxynitrosopyrrolidine in solution. nih.gov The decomposition of α-hydroxynitrosopyrrolidine leads to the formation of 2-hydroxytetrahydrofuran (B17549) as a major product. nih.gov This same product has been identified after the incubation of NPYR with rat liver microsomes. nih.gov

While alpha-hydroxylation is a major pathway, other positions on the pyrrolidine ring can also undergo oxidation. The presence of substituents on the ring can influence the probability of hydroxylation at different positions. For example, computational studies suggest that the presence of a nitrogen atom in the 3-position of a cyclic nitrosamine decreases the likelihood of α-hydroxylation. chemrxiv.org

Reductive Reactions and Products

1-Nitrosopyrrolidine can undergo reduction, which typically targets the N-nitroso group. nih.gov Reaction with reducing agents can convert the nitrosamine to the corresponding hydrazine (B178648) (1-aminopyrrolidine) and/or the secondary amine (pyrrolidine). nih.gov Sodium hydrosulfite has been used as a reducing agent for some N-nitrosamines, though this can sometimes lead to reductive cleavage of the N-N bond, yielding the secondary amine. umich.edu Other reductive conditions, such as catalytic hydrogenation with Raney Nickel or the use of lithium aluminum hydride, are also known to reduce nitrosamines. nih.gov A study found that sodium dithionite (B78146) (Na₂S₂O₄) in aqueous sodium hydroxide (B78521) is highly effective at destroying various N-nitrosamines. acs.org

Photochemical Degradation Mechanisms

1-Nitrosopyrrolidine is sensitive to light, particularly ultraviolet (UV) radiation. nih.gov Exposure to UV light leads to the photochemical degradation of the molecule. nih.govknu.ac.kr The mechanism involves the cleavage of the N-NO bond. nih.gov The quantum yield for the direct UV photolysis of NPYR has been determined to be 0.3 (± 0.01). nih.govsigmaaldrich.com Photodegradation in a controlled environment can yield the corresponding amine (pyrrolidine) and a nitrite (B80452) ion. nih.gov Studies on the UV photolysis of NPYR in water have shown that it decomposes relatively quickly, with a pseudo-first-order reaction rate constant of 1.4 × 10⁻² L/W-min using a low-pressure mercury lamp. knu.ac.kr The combination of ozone and UV light creates a highly oxidative environment due to the generation of hydroxyl radicals, which significantly accelerates the degradation of NPYR. nih.govresearchgate.net In this advanced oxidation process, nitrate (B79036) is a major end product. nih.gov

Interactive Data Table: Reaction Products of 1-Nitrosopyrrolidine

| Reaction Type | Reagents/Conditions | Major Products |

| Denitrosation | Acid, Nucleophiles (e.g., Br⁻, SCN⁻) | Pyrrolidine |

| α-Hydroxylation | Liver Microsomes (Enzymatic) | 2-Hydroxytetrahydrofuran |

| Reduction | Reducing Agents (e.g., LiAlH₄, Raney Ni) | 1-Aminopyrrolidine, Pyrrolidine |

| Photodegradation | UV Light | Pyrrolidine, Nitrite Ion |

| Ozonolysis/UV | Ozone, UV Light | Nitrate |

Thermal Decomposition Pathways

The thermal stability of 1-nitrosopyrrolidine (NPYR) is influenced by the surrounding chemical environment, particularly pH. When subjected to heat, the compound undergoes decomposition, a process that involves the release of toxic nitrogen oxide fumes nih.gov. The rate of this decomposition is notably dependent on the acidity or alkalinity of the solution.

Research conducted at a constant temperature of 110 °C in phosphate (B84403) buffers demonstrates a clear correlation between pH and the stability of NPYR, as measured by its half-life. The compound exhibits greater stability in acidic to neutral conditions, with its stability decreasing as the pH becomes more alkaline nih.gov. This suggests that the decomposition pathways are sensitive to hydroxide ion concentration or general base catalysis.

The following table summarizes the half-life of 1-nitrosopyrrolidine at 110 °C across a range of pH values, illustrating its decreasing stability with increasing alkalinity nih.gov.

| pH | Half-life (days) |

| 2.2 | 150 |

| 4.0 | 55 |

| 5.5 | 28 |

| 7.0 | 28 |

| 8.5 | 11.4 |

| 11.0 | 1.1 |

| 12.2 | 1.0 |

While the emission of nitrogen oxides is a known outcome of its thermal degradation, detailed mechanistic pathways and a comprehensive profile of all resulting products remain areas requiring further investigation nih.gov.

Reactivity in Aqueous and Biophysical Mimetic Systems

In aqueous environments, the reactivity of 1-nitrosopyrrolidine is significantly affected by factors such as pH and the presence of light. In the absence of light, NPYR is relatively stable, particularly in neutral or alkaline aqueous solutions, where it can remain unchanged for more than two weeks at room temperature. It is slightly less stable in acidic solutions under the same conditions nih.gov.

The compound is, however, highly sensitive to light, especially ultraviolet (UV) radiation nih.gov. The photolytic degradation of NPYR in water is efficient. Under simulated midday sun conditions in Southern California, the direct photolysis rate constant in an aqueous solution was measured to be 0.055 per minute, corresponding to a half-life of just 14 minutes and a quantum yield of 0.55 nih.gov.

In systems designed to mimic biophysical conditions, such as the presence of phosphate buffers, the reactivity of NPYR is distinct. Phosphate is a ubiquitous component of biological systems. When NPYR in a phosphate buffer solution is exposed to UVA light, it undergoes photo-activation to form a directly mutagenic product nih.gov. This active compound has been identified as N-nitroso-1-phosphonooxypyrrolidine nih.gov. This photo-product is relatively stable; studies have shown that approximately 23% of its mutagenic activity persists even after being stored for 168 hours at 37 °C nih.gov. This indicates that environmental exposure to sunlight could transform NPYR into a more stable and directly acting genotoxic agent in the presence of common environmental anions like phosphate nih.gov.

The table below outlines key aspects of NPYR's reactivity in these systems.

| Condition | Reactivity/Stability Observation |

| Neutral/Alkaline Aqueous Solution (Dark) | Stable for over 14 days at room temperature nih.gov. |

| Acidic Aqueous Solution (Dark) | Slightly less stable than in neutral or alkaline solutions nih.gov. |

| Aqueous Solution (Simulated Sunlight) | Subject to rapid photolysis with a half-life of 14 minutes nih.gov. |

| Phosphate Buffer with UVA Irradiation | Forms a stable, directly mutagenic product, N-nitroso-1-phosphonooxypyrrolidine nih.gov. |

| Electrochemical Degradation in Aqueous Solution | Can be degraded via an electrocatalytic process using a three-dimensional electrode reactor, presenting a potential water treatment method nih.gov. |

Formation Pathways of 1 Nitrosopyrrolidine in Environmental and Biological Precursors

Precursor Amine Chemistry: Pyrrolidine (B122466) and Related Compounds

1-Nitrosopyrrolidine (B20258) (NPYR) is a nitrosamine (B1359907) formed from the reaction of a nitrosating agent with pyrrolidine or its precursors. cymitquimica.com Pyrrolidine is a five-membered saturated nitrogen-containing heterocycle. cymitquimica.com A variety of naturally occurring compounds containing the pyrrolidine ring can act as precursors to NPYR. nih.govacs.org

Key precursors include:

Proline: This amino acid is a significant precursor of NPYR, particularly in food products. researchgate.net The formation can occur through two main pathways: nitrosation of proline to form nitrosoproline, which then undergoes decarboxylation at high temperatures, or the initial decarboxylation of proline to yield pyrrolidine, followed by nitrosation. researchgate.net Free proline is naturally present in foods like pork bellies. researchgate.net

Collagen: As a protein rich in proline and hydroxyproline, collagen can also serve as a precursor to NPYR, especially when heated in the presence of nitrite (B80452). researchgate.net

Putrescine: This primary diamine can form NPYR when reacted with nitrite, particularly in low-moisture systems at elevated temperatures. oregonstate.edu

Spermidine (B129725) and Spermine: These polyamines, which contain both primary and secondary amino groups, can also yield NPYR upon reaction with nitrosating agents. nih.goveuropa.eu The formation from spermidine likely involves the nitrosation of a primary amino group to form a diazonium ion, which then reacts with the secondary amine to close the ring. europa.eu

Ornithine and Arginine: These amino acids can also lead to the formation of NPYR, although the yields are generally lower compared to other precursors. nih.gov

Pyrrolidine-containing peptides: Peptides such as glycyl-L-proline and L-prolylglycine have been shown to form NPYR when heated with nitrite. researchgate.net

The yield of NPYR from these precursors can vary significantly depending on the specific compound and the reaction conditions. nih.gov For instance, in one study, reacting various primary amine hydrochloride salts with sodium nitrite in a low-moisture system at 160°C resulted in a 22% yield of NPYR from putrescine. oregonstate.edu In contrast, the yields from amino acids like ornithine were much lower due to slower decarboxylation rates. nih.gov

Nitrosating Agent Generation and Reactivity

The formation of 1-nitrosopyrrolidine requires a nitrosating agent, which is a molecule capable of delivering a nitroso group (-NO) to the secondary amine functionality of pyrrolidine or its precursors. The most common nitrosating agents are derived from nitrite (NO₂⁻) under specific conditions.

2 HNO₂ ⇌ N₂O₃ + H₂O

The rate of nitrosation is often proportional to the square of the nitrous acid concentration, indicating that N₂O₃ is the primary reactive species. oregonstate.edueuropa.eu

Other potential nitrosating agents can be formed in specific environments:

Nitrosyl Halides: In the presence of halide ions like chloride (Cl⁻) or iodide (I⁻), nitrosyl halides (e.g., NOCl, NOI) can be formed, which are also effective nitrosating agents. psu.eduscienceasia.org

Nitrosyl Thiocyanate (B1210189): Thiocyanate (SCN⁻), present in human saliva, can catalyze nitrosation by forming nitrosyl thiocyanate (ON-SCN). oregonstate.edu

Nitrogen Oxides (NOx): In environments like tobacco smoke, nitrogen oxides can lead to the formation of NPYR through a concerted nitrosation and decarboxylation of proline. ccsnorway.com

The reactivity of these agents is crucial. The nitrosation of secondary amines, like pyrrolidine, generally occurs more readily than that of primary or tertiary amines. europa.eu The unprotonated form of the amine, with its available lone pair of electrons on the nitrogen atom, is the species that reacts with the nitrosating agent. europa.eu

Chemical Kinetics and Thermodynamics of 1-Nitrosopyrrolidine Formation

The rate of 1-nitrosopyrrolidine (NPYR) formation is governed by several factors, including the concentrations of the precursor amine and the nitrosating agent, pH, and temperature. The reaction generally follows second-order kinetics with respect to nitrous acid and is first order with respect to the amine concentration. oregonstate.edu

pH-Dependence and Catalytic Influences

The pH of the reaction medium has a profound effect on the rate of NPYR formation. cdnsciencepub.com This is due to its influence on the equilibrium between nitrite and the active nitrosating agent, nitrous anhydride (B1165640) (N₂O₃), as well as the protonation state of the precursor amine. europa.eu

Optimal pH: The optimal pH for the formation of NPYR from pyrrolidine has been reported to be around 3.4, while for the formation from putrescine, the optimum is pH 3.8. oregonstate.educdnsciencepub.com At this pH, there is a balance between the concentration of the active nitrosating agent (favored by lower pH) and the concentration of the unprotonated, reactive amine (favored by higher pH). europa.eu

Acidic Conditions: In strongly acidic conditions (pH below the optimum), the concentration of the unprotonated amine decreases, which slows down the reaction rate. europa.eu

Neutral and Basic Conditions: Under neutral and basic conditions, the formation of the nitrosating agent N₂O₃ is less favorable, leading to a significant decrease in the rate of nitrosation. europa.eu However, alternative pathways can become relevant under these conditions, such as catalysis by formaldehyde (B43269). nih.gov

Catalysis:

The nitrosation reaction can be catalyzed by various species:

Anions: Anions such as thiocyanate and halides can act as catalysts by forming more reactive nitrosating species (e.g., nitrosyl thiocyanate, nitrosyl halides). psu.eduoregonstate.edu

Surfactants: Cationic micelles have been shown to enhance the nitrosation of hydrophobic secondary amines by concentrating both the amine and the nitrosating agent at the micelle-water interface and lowering the pKa of the amine. acs.org

Role of Formaldehyde and Other Carbonyl Compounds

Formaldehyde and other carbonyl compounds can significantly enhance the rate of N-nitrosamine formation, including NPYR, especially under neutral or basic conditions where the traditional acid-catalyzed pathway is slow. nih.govacs.org

The mechanism involves the initial reaction between the secondary amine (pyrrolidine) and formaldehyde to form a carbinolamine. nih.govacs.org This intermediate can then dehydrate to form an iminium ion. nih.govacs.org Both the carbinolamine (a type of tertiary amine) and the highly reactive iminium ion can then react with nitrosating agents to form NPYR. nih.govacs.org

Key findings on the role of formaldehyde:

Rate Enhancement: The presence of formaldehyde has been shown to increase the formation rate of NPYR by a factor of approximately 152 under certain experimental conditions (pH 7). nih.govacs.org

Iminium Ion Pathway: The iminium ion is a key reactive intermediate in this catalyzed pathway. nih.gov Although unstable in aqueous solutions, its high reactivity with nitrite can lead to significant N-nitrosamine formation. acs.org

Relevance in Different Systems: This catalytic effect is relevant in various contexts, from industrial wastewater to potential formation in water treatment processes where formaldehyde may be present. nih.gov While the presence of trace amounts of formaldehyde in typical water treatment can theoretically increase N-nitrosamine formation, the resulting concentrations are generally expected to be very low due to insufficient precursor levels. nih.govacs.org

Other Carbonyls: Other carbonyl compounds like acetaldehyde (B116499) and benzaldehyde (B42025) can also catalyze nitrosation, but their effect is generally less pronounced than that of formaldehyde. nih.gov

Formation in Food Matrices: Mechanistic Studies

The formation of 1-nitrosopyrrolidine (NPYR) in food, particularly in cured and fried products like bacon, has been a subject of extensive research. researchgate.netoregonstate.eduacs.org The primary precursors in these systems are proline, which is abundant in connective tissues, and other related compounds like putrescine and spermidine. nih.govresearchgate.net

The mechanism of NPYR formation in food is complex and influenced by several factors:

Temperature: High temperatures, such as those reached during frying, are a critical factor. researchgate.netkne-publishing.com Heat promotes the decarboxylation of N-nitrosoproline (formed from the nitrosation of proline) to NPYR. researchgate.net Alternatively, proline can first be decarboxylated to pyrrolidine, which is then nitrosated. researchgate.net

Nitrite Concentration: The amount of sodium nitrite used as a curing agent directly impacts the potential for NPYR formation. researchgate.netkne-publishing.com

pH: The pH of the meat matrix influences the rate of nitrosation, with weakly acidic conditions generally favoring the reaction. nih.gov

Composition of the Food Matrix: The presence of lipids can play a role. Studies have shown a preferential formation of volatile N-nitrosamines, including NPYR, in the fat phase of fried bacon. nih.gov This suggests that the nitrosating agent may be formed from the reaction of nitrite with lipids in the meat. kne-publishing.com

Microbial Activity: Microorganisms can contribute to NPYR formation by reducing nitrate (B79036) to nitrite and by degrading proteins and amino acids to produce precursor amines. nih.gov For instance, microbial decarboxylation of amino acids is a known pathway for generating biogenic amines that can serve as nitrosamine precursors. nih.gov

Model System Studies:

To better understand the mechanisms, researchers have used model systems that simulate food matrices. For example, studies have investigated the formation of NPYR by heating precursors like proline, putrescine, and spermidine with nitrite in minced bacon or buffer solutions. nih.govresearchgate.net These experiments have confirmed that NPYR can be formed under conditions relevant to food processing, such as the frying of bacon. nih.gov

Environmental Formation Mechanisms, including Water Disinfection Byproducts

1-Nitrosopyrrolidine (NPYR) can be formed in various environmental compartments, with a significant focus on its generation as a disinfection byproduct (DBP) in drinking water treatment. capes.gov.brengineering.org.cn

Formation during Water Disinfection:

The use of chemical disinfectants, particularly chloramine, in water treatment can lead to the formation of N-nitrosamines, including NPYR. nih.govengineering.org.cn The precursors for this formation can be naturally occurring or from anthropogenic sources.

Precursors in Water Sources: Water sources can contain various precursors for NPYR formation. These include secondary amines and their precursors from sources such as:

Wastewater and agricultural runoff, which can contain compounds like putrescine and spermidine. engineering.org.cn Runoff from animal husbandry, for example, can be a source of NPYR precursors. engineering.org.cn

Certain industrial chemicals, such as the ionic liquid 1-ethyl-1-methylpyrrolidinium (B14711122) bromide (EMPyrBr), have been shown to act as precursors to NPYR when treated with monochloramine. ualberta.ca

Reaction with Disinfectants: Monochloramine, in particular, has been identified as a key disinfectant involved in the formation of N-nitrosamines. nih.gov The reaction mechanism is complex but involves the reaction of the disinfectant with the amine precursor.

Other Environmental Formation Pathways:

Besides water disinfection, NPYR can be formed in other environmental settings:

Atmospheric Reactions: While less studied for NPYR specifically, atmospheric reactions involving nitrogen oxides (NOx) and amine precursors could potentially lead to its formation.

Soil and Sediments: The presence of nitrates, nitrites, and amine precursors in soil and sediments, along with microbial activity, could create conditions for NPYR formation. who.int

The presence of NPYR and other nitrosamines as DBPs is a concern due to their potential health effects, leading to research on methods to control their formation during water treatment and to remove them from contaminated water. capes.gov.bracs.org

Endogenous Formation Mechanisms in In Vitro Systems

The endogenous formation of 1-nitrosopyrrolidine (NPYR) can be effectively studied using various in vitro systems that simulate physiological conditions, such as the acidic environment of the stomach, or the high temperatures associated with cooking. These models allow for the detailed investigation of precursor compounds and the influence of various factors on the kinetics and yield of NPYR formation.

Research has demonstrated that the formation of NPYR in in vitro settings is significantly influenced by the nature of the precursor molecules, the concentration of the nitrosating agent (typically nitrite), pH, temperature, and reaction time. Key biological and environmental precursors that have been shown to yield NPYR include proline, pyrrolidine, putrescine, ornithine, and collagen.

In vitro studies have established that the nitrosation of proline, a primary amino acid precursor, is highly dependent on pH. The reaction proceeds optimally in acidic conditions, with maximal formation occurring between pH 1.5 and 2.7. nih.gov At a pH greater than 4, the nitrosation of proline to form N-nitrosoproline (NPRO), an intermediate in one pathway to NPYR, does not significantly occur. oregonstate.edu The rate of NPRO formation has been shown to be proportional to the concentration of proline and the square of the nitrite concentration, a finding that is consistent across both in vitro and in vivo studies. researchgate.net

High temperatures, such as those used in cooking, can promote the formation of NPYR from precursors. For instance, heating dry samples of L-proline with nitrite at 170°C for two hours results in the formation of NPYR. researchgate.net This can occur through two primary pathways: the nitrosation of proline to NPRO followed by decarboxylation, or the initial decarboxylation of proline to pyrrolidine, which is then nitrosated. researchgate.net

Other primary amines, such as putrescine and ornithine, have also been identified as significant precursors to NPYR in in vitro systems. The reaction of these primary diamines with nitrite can lead to the formation of heterocyclic nitrosamines. The pH optimum for the formation of NPYR from putrescine in a buffered solution is approximately 3.8. oregonstate.edu The yield of NPYR from these precursors is also influenced by temperature, with formation observed at temperatures as low as 22°C over extended periods. oregonstate.edu

Collagen, a protein rich in proline and hydroxyproline, has also been investigated as a precursor. In vitro experiments have shown that buffered collagen samples can produce NPYR when heated to temperatures of 120°C and above. researchgate.net

The following tables summarize key findings from various in vitro studies on the formation of 1-nitrosopyrrolidine from its precursors.

Data Tables of 1-Nitrosopyrrolidine Formation in In Vitro Systems

Table 1: Formation of 1-Nitrosopyrrolidine from Various Precursors under High Temperature, Low Moisture Conditions

This table illustrates the yield of 1-nitrosopyrrolidine (NPYR) and other nitrosamines from different primary amine hydrochlorides when reacted with sodium nitrite in a low moisture system at 160°C for two hours. oregonstate.edu

| Precursor (Amine Hydrochloride) | Nitrosamine Formed | Yield (%) |

| Putrescine | 1-Nitrosopyrrolidine | 22 |

| Ornithine | 1-Nitrosopyrrolidine | 1 |

| Ornithine | N-Nitrosoproline | 3 |

| Cadaverine | Nitrosopiperidine | 21.5 |

| Lysine | Nitrosopiperidine | 1 |

| Lysine | Nitrosopipecolic acid | 2.5 |

Table 2: Formation of 1-Nitrosopyrrolidine from Various Precursors in a Buffered Solution

This table shows the percentage yield of nitrosamines from the reaction of various diamines with sodium nitrite in a buffered solution at pH 3.8 and 100°C for one hour. scispace.com

| Precursor (Amine) | Nitrosamine Formed | Yield (%) |

| Putrescine | 1-Nitrosopyrrolidine | 2.76 |

| Ornithine | N-Nitrosoproline | 7.24 |

| Cadaverine | Nitrosopiperidine | 0.02 |

Table 3: Formation of 1-Nitrosopyrrolidine from Various Precursors in a Simulated Frying System

This table presents the theoretical yield of 1-nitrosopyrrolidine (NPYR) from equimolar amounts of the precursor and sodium nitrite heated to 170°C in a system designed to simulate the frying of fatty foods. researchgate.net

| Precursor | Theoretical Yield of NPYR (%) |

| N-Nitrosoproline | 2.6 |

| Pyrrolidine | 1.0 |

| Spermidine | 1.0 |

| Proline | 0.4 |

| Putrescine | 0.04 |

Table 4: Influence of Precursor and Temperature on 1-Nitrosopyrrolidine Formation in a Meat Model System

This table details the formation of 1-nitrosopyrrolidine (NPYR) in a lean meat model with the addition of different precursors and heated to various temperatures. The results indicate that proline and pyrrolidine promote the formation of NPYR, especially at higher temperatures. nih.gov

| Added Precursor (1000 mg/kg) | Nitrite Concentration (mg/kg) | Heating Temperature (°C) | NPYR Concentration (µg/kg) |

| Proline | 120 | 120 | Not Detected |

| Proline | 480 | 120 | Not Detected |

| Proline | 120 | 200 | Detected |

| Proline | 480 | 200 | Detected |

| Pyrrolidine | 120 | 120 | Detected |

| Pyrrolidine | 480 | 120 | Detected |

| Pyrrolidine | 120 | 200 | Detected |

| Pyrrolidine | 480 | 200 | Detected |

| Hydroxyproline | 120 | 120 | Not Detected |

| Hydroxyproline | 480 | 120 | Not Detected |

| Hydroxyproline | 120 | 200 | Not Detected |

| Hydroxyproline | 480 | 200 | Not Detected |

Biochemical and Molecular Mechanisms of Interaction

Metabolic Activation Pathways in In Vitro Systems

The biological activity of 1-Nitrosopyrrolidine (B20258) (NPYR) is contingent upon its metabolic activation into reactive intermediates. researchgate.net This process is a prerequisite for its interaction with cellular macromolecules, including DNA. researchgate.net In vitro studies utilizing various biological systems have been instrumental in elucidating the specific enzymatic pathways involved.

The primary and rate-limiting step in the metabolic activation of NPYR is the hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group. researchgate.netoup.com This reaction is catalyzed by the superfamily of heme-thiolate enzymes known as cytochrome P450 (P450). researchgate.netoup.comoup.com This enzymatic oxidation is essential for converting the relatively stable NPYR molecule into a highly reactive, unstable intermediate. oup.com

Studies using rat liver microsomes have demonstrated that these subcellular fractions are highly effective at catalyzing the α-hydroxylation of NPYR. oup.comnih.gov The major product resulting from this reaction is 4-hydroxybutanal, which exists in equilibrium with its more stable cyclic form, 2-hydroxytetrahydrofuran (B17549) (2-OH-THF). oup.comoup.com The rate of formation of 2-OH-THF is therefore used as a direct measure of α-hydroxylation activity. oup.com While NPYR is primarily a liver carcinogen, research has shown that microsomes from other tissues, such as the lung, can also perform α-hydroxylation, albeit at significantly lower rates. researchgate.netnih.gov For instance, the apparent Km for the reaction in lung microsomes is approximately 20 mM, compared to 0.36 mM in the liver system, indicating a much lower affinity of the lung enzymes for NPYR. nih.gov Various P450 enzymes, including members of the CYP2A and CYP2E1 families, are implicated in the activation of nitrosamines. researchgate.net

| Microsomal Source | Enzyme | KM (µM) | Vmax (pmol/min/pmol P450) |

|---|---|---|---|

| Liver | P450 2A3 | 1198 | 8.33 |

This table summarizes the kinetic parameters for NPYR α-hydroxylation catalyzed by cytochrome P450 2A3, highlighting the enzyme's poor catalytic activity for NPYR compared to other nitrosamines. acs.org

Following P450-mediated α-hydroxylation, the resulting α-hydroxy-N-nitrosopyrrolidine is chemically unstable and undergoes spontaneous decomposition. oup.com This decomposition involves the opening of the pyrrolidine (B122466) ring, leading to the formation of highly reactive electrophilic intermediates. oup.comimpactfactor.org

The primary electrophilic species generated is believed to be a diazohydroxide, specifically 4-oxobutanediazohydroxide. nilu.noresearchgate.netresearchgate.net This intermediate is transient and can further decompose to yield a highly reactive carbonium ion (a carbocation). impactfactor.orgnilu.no These electrophiles—the diazohydroxide and the subsequent carbonium ion—are the ultimate reactive species responsible for attacking nucleophilic sites on cellular macromolecules. nilu.notandfonline.com While their main reaction is with water, which leads to detoxification by forming an alcohol, they can also react with the nucleophilic centers in DNA bases, leading to the formation of covalent adducts. nilu.no

The study of NPYR metabolism in vitro relies heavily on the use of subcellular fractions, particularly microsomes and the post-microsomal supernatant (cytosol). nih.govacs.org Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of cytochrome P450 enzymes and are the primary site of α-hydroxylation. nih.govacs.org Incubations of NPYR with liver or lung microsomes in the presence of an NADPH-generating system result in the formation of α-hydroxylated products. researchgate.netnih.gov

The identity of these metabolites is confirmed by analyzing the reaction mixture. For example, the metabolite 2-OH-THF is a stable, measurable end-product of the α-hydroxylation pathway. oup.comacs.org Studies have shown that both liver and lung subcellular fractions can metabolize NPYR through the same α-hydroxylation pathway, producing similar products, though with different efficiencies. nih.gov The use of these in vitro systems, including liver S9 fractions and specific P450 enzymes expressed in systems like supersomes, allows for a detailed investigation of the metabolic pathways and the identification of the specific enzymes and reactive intermediates involved. acs.org

DNA Adduct Formation Mechanisms

The electrophilic intermediates generated from the metabolic activation of NPYR are capable of covalently binding to DNA, forming DNA adducts. nih.govmedchemexpress.com This process of DNA alkylation is considered a critical initiating event in chemical carcinogenesis. tandfonline.comacs.org

A significant body of research has focused on the isolation and structural characterization of the DNA adducts formed from NPYR. nih.gov These studies often use a stable precursor of α-hydroxyNPYR, such as α-acetoxyNPYR, which hydrolyzes to generate the same reactive electrophiles. researchgate.netnih.gov

Reaction of these electrophiles with DNA or individual deoxyribonucleosides has led to the identification of numerous adducts. nih.gov These include exocyclic adducts formed with guanine (B1146940) and adenine, as well as adducts at other positions on the DNA bases. researchgate.netnih.gov One notable adduct identified in the hepatic DNA of NPYR-treated rats is 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one, which results from the reaction of the 4-oxobutylating intermediate with the N7 and O⁶ positions of guanine. researchgate.net Other adducts arise from crotonaldehyde, a secondary metabolite of NPYR, which can react with deoxyguanosine to form cyclic 1,N²-propanodeoxyguanosine adducts. researchgate.netnih.gov More recent and sensitive analytical techniques have also identified tetrahydrofuranyl-substituted adducts, such as N²-(tetrahydrofuran-2-yl)dGuo, N⁶-(tetrahydrofuran-2-yl)dAdo, and O²-(4-hydroxybutyl)dThd in the liver DNA of rats treated with NPYR. researchgate.net

| Adduct Name/Type | Originating Metabolite | Site of Adduction | Reference |

|---|---|---|---|

| 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one | 4-oxobutylating intermediate | Guanine (N7, O⁶) | researchgate.net |

| Cyclic 1,N²-propanodeoxyguanosine | Crotonaldehyde | Deoxyguanosine (1, N²) | researchgate.netnih.gov |

| N²-(tetrahydrofuran-2-yl)dGuo (N²-THF-dGuo) | Tetrahydrofuranyl intermediate | Deoxyguanosine (N²) | researchgate.net |

| N⁶-(tetrahydrofuran-2-yl)dAdo (N⁶-THF-dAdo) | Tetrahydrofuranyl intermediate | Deoxyadenosine (N⁶) | researchgate.net |

| O²-(4-hydroxybutyl)dThd | Tetrahydrofuranyl intermediate | Deoxythymidine (O²) | researchgate.net |

| O⁴-(4-hydroxybutyl)dThd | Tetrahydrofuranyl intermediate | Deoxythymidine (O⁴) | researchgate.net |

This table lists some of the key DNA adducts that have been identified and structurally characterized from the reaction of NPYR metabolites with DNA.

The formation of the diverse array of NPYR-DNA adducts occurs through distinct chemical pathways. nih.govacs.org The primary pathway involves the direct alkylation of DNA bases by the electrophilic diazonium ion or carbonium ion generated from α-hydroxylation. impactfactor.orgresearchgate.net These SN1-type alkylating agents are highly reactive and can attack various nucleophilic nitrogen and oxygen atoms on the DNA bases. researchgate.net This leads to the formation of adducts like the tetrahydrofuranyl-substituted derivatives. researchgate.net

Protein Modification and Adduction Mechanisms

In addition to reacting with DNA, the electrophilic metabolites of 1-Nitrosopyrrolidine (NPYR) are known to interact with proteins, leading to the formation of protein adducts. ed.ac.ukmdpi.com This interaction represents another significant molecular mechanism through which NPYR can disrupt normal cellular function. The process is initiated by the same cytochrome P450-mediated metabolic activation that generates DNA-reactive species. The resulting electrophiles, such as 4-oxobutanediazohydroxide and related intermediates, are not exclusively specific to DNA and can attack nucleophilic amino acid residues within protein structures.

Tissues characterized by rapid cell turnover and high rates of protein synthesis have been shown to accumulate NPYR metabolites, suggesting that proteins are a prominent target for adduction. The alkylation of proteins by these reactive intermediates can alter their structure, and consequently, their function. While the formation of NPYR-protein adducts is established, the specific amino acid targets and the precise structures of these adducts are less characterized compared to their DNA counterparts. The general mechanism involves the covalent binding of the reactive NPYR metabolite to electron-rich sites on amino acid side chains, such as the sulfur atom in cysteine or nitrogen atoms in lysine, arginine, and histidine. Such modifications can lead to enzyme inactivation, disruption of protein-protein interactions, and interference with cellular signaling pathways.

Molecular Interactions with Other Cellular Macromolecules (Mechanistic)

The reactive metabolites of 1-Nitrosopyrrolidine (NPYR) also interact with other critical cellular macromolecules, with Ribonucleic acid (RNA) being a significant target. The interaction with RNA proceeds through similar mechanistic pathways as with DNA, involving attack by electrophilic intermediates generated during metabolic activation.

Studies have demonstrated that NPYR forms adducts with RNA, and in some cases, more extensively than with DNA. A notable example is the cyclic N7,C8-guanine adduct, 2-amino-6,7,8,9-tetrahydro-9-hydroxypyrido[2,1-f]purine-4(3H)-one. In vitro experiments using α-acetoxyNPYR, a stable precursor to the reactive metabolite of NPYR, showed that this adduct was formed 2.5 times more extensively in RNA than in DNA. Similarly, in rats treated with NPYR, the levels of this specific guanine adduct were found to be twice as high in hepatic RNA compared to hepatic DNA.

Advanced Analytical Methodologies for 1 Nitrosopyrrolidine in Research

Chromatographic Separation Techniques

Chromatographic methods coupled with mass spectrometry are the cornerstone for the quantitative analysis of 1-nitrosopyrrolidine (B20258). These techniques offer the necessary selectivity and sensitivity to detect trace levels of the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a well-established and trusted method for the analysis of volatile nitrosamines like NPYR. kirj.eeresolvemass.ca The technique involves separating volatile compounds in a gas chromatograph before they are detected by a mass spectrometer. For enhanced selectivity and to minimize interference from matrix components, tandem mass spectrometry (MS/MS) is often employed. nih.gov

Different ionization techniques can be utilized in GC-MS analysis. While electron impact (EI) ionization is common, it can sometimes lead to extensive fragmentation, producing smaller ions that may be interfered with by background ions. mdpi.com Chemical ionization (CI), using reagent gases like methane (B114726) or ammonia (B1221849), is an alternative that can provide softer ionization and produce a more abundant molecular ion, which is beneficial for quantification. kirj.eenih.gov In some studies, positive-ion chemical ionization (PCI) has been shown to offer low detection limits for N-nitrosamines. kirj.ee For instance, a GC-MS method using PCI with ammonia as the reagent gas achieved a detection limit of 0.01 ppb for several volatile N-nitrosamines, including NPYR, in smoked meat products. kirj.ee

Methodologies often involve a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before GC-MS analysis. kirj.eenih.gov The choice of capillary column is also critical for achieving good chromatographic separation of different nitrosamines present in a sample. mdpi.comresearchgate.net

Table 1: Comparison of GC-MS Ionization and Detection Methods for Nitrosamine (B1359907) Analysis

| Method | Ionization Source | Mass Analyzer | Key Advantages | Reported Applications for Nitrosamines |

|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | Quadrupole, Ion Trap | Broad applicability, extensive spectral libraries. | Analysis in various matrices, though can have interference issues. nih.govmdpi.com |

| GC-PCI-MS/MS | Positive Chemical Ionization (PCI) | Tandem Quadrupole, Ion Trap | High sensitivity, reduced fragmentation, good for trace analysis. kirj.eemdpi.com | Determination in drinking water and food products. kirj.eemdpi.com |

| GC-QToF-MS | EI or PCI | Quadrupole Time-of-Flight | High mass accuracy, good for complex samples. researchgate.net | Alternative to classical methods for reduced interferences. researchgate.net |

| GC-TEA | - | Thermal Energy Analyzer | Highly selective for N-nitroso compounds. resolvemass.canih.gov | Traditional method, used in tobacco analysis. resolvemass.canih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for nitrosamine analysis due to its exceptional sensitivity and ability to analyze a wide range of compounds, including those that are not volatile enough for GC. resolvemass.ca Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS offers even faster analysis times and improved resolution. ecu.edu.aursc.org

These methods typically use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to ionize the nitrosamines before they enter the mass spectrometer. nih.govrsc.orgfda.gov.tw LC-MS/MS methods have been developed for the simultaneous analysis of multiple nitrosamines in various matrices, including pharmaceuticals, urine, and water. ecu.edu.aursc.orgfda.gov.tw For example, a UHPLC-MS/MS method was developed to quantify seven N-nitrosamines, including NPYR, in human urine with limits of detection ranging from 0.1 to 0.85 ng/mL. ecu.edu.aursc.org

High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in the confident identification of known and unknown nitrosamines. resolvemass.carsc.org

Method Development for Complex Research Matrices

Analyzing 1-nitrosopyrrolidine in complex matrices such as food, biological fluids, and environmental samples presents significant challenges due to the presence of numerous interfering compounds. kirj.eeecu.edu.aursc.org Therefore, robust sample preparation and cleanup procedures are essential for accurate quantification.

Solid-phase extraction (SPE) is a widely used technique to extract and concentrate nitrosamines from complex samples while removing matrix components. kirj.eenih.govnih.gov Different sorbents, such as coconut charcoal and Florisil, can be employed depending on the specific matrix and target analytes. kirj.eenih.gov For instance, a method for analyzing volatile N-nitrosamines in smoked meat products utilized a two-step SPE with Extrelut and Florisil sorbents for sample cleanup. kirj.ee

In other applications, sorbent-supported liquid extraction (SLE) has been used to extract N-nitrosamines from human urine samples before UHPLC-MS/MS analysis. ecu.edu.au For the analysis of nitrosamines in medicines, sample preparation may involve extraction with a suitable solvent followed by centrifugation and filtration. nih.gov The development of online-SPE coupled with LC-MS/MS has streamlined the analytical process by automating the extraction and analysis steps, reducing manual labor and potential for error. mdpi.com

Table 2: Performance of an Online-SPE/SEC/LCMS Method for Nitrosamine Detection

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.999 |

| Recovery | 91.67% to 105.88% |

| Relative Standard Deviation (RSD) | < 4.17% |

| Limits of Detection (LOD) | 0.12–6.60 ng/L |

This method was developed for the analysis of nine common N-nitrosamine disinfection byproducts in wastewater plant tailwater. mdpi.com

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are invaluable for elucidating the structural and electronic properties of 1-nitrosopyrrolidine, which is crucial for understanding its reactivity and formation mechanisms.

Nuclear Magnetic Resonance (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the configuration and conformation of N-nitrosamines. acs.orgacs.orgcdnsciencepub.com High-resolution ¹H NMR studies can provide detailed information about the geometry of cyclic nitrosamines. acs.org The chemical shifts of protons, particularly those alpha to the nitroso group, are sensitive to their orientation (axial or equatorial) relative to the nitroso group. cdnsciencepub.comcdnsciencepub.com

¹³C NMR spectroscopy has also been used to investigate the conformational analysis of N-nitrosamines. cdnsciencepub.com The shielding of the carbon atoms is influenced by their position relative to the nitroso group, providing insights into the preferred conformation of the molecule. cdnsciencepub.com These NMR studies are fundamental to understanding the steric and electronic effects that govern the structure of 1-nitrosopyrrolidine.

UV-Visible and Photoelectron Spectroscopy for Electronic Structure

UV-Visible spectroscopy can be used to study the electronic transitions within the 1-nitrosopyrrolidine molecule. acs.orgnih.govresearchgate.net The interaction of NPYR with other molecules, such as metalloporphyrins, can lead to changes in the UV-Vis spectrum, which can be used to investigate binding interactions. acs.orgnih.gov However, care must be taken in interpreting these spectral shifts, as impurities in the sample can also cause changes. acs.orgresearchgate.net

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of molecules by measuring the ionization energies of valence and core electrons. researchgate.netubc.caaps.org Computational studies have been performed to calculate the photoelectron spectra of gas-phase N-nitrosopyrrolidine. researchgate.netubc.ca These theoretical calculations, when compared with experimental data, help to assign the observed ionization energies to specific molecular orbitals and provide a deeper understanding of the electronic structure and bonding within the molecule. researchgate.net

Electroanalytical Approaches for Reaction Monitoring

Electroanalytical methods are a class of techniques that utilize the electrochemical properties of a substance to perform quantitative and qualitative analysis. u-szeged.hu For 1-Nitrosopyrrolidine (NPYR), these approaches offer sensitive and effective means for monitoring its presence and reactions, particularly in research settings. Techniques such as voltammetry and amperometry are valuable because N-nitrosamines (NAs) possess electrochemical properties that allow for their direct detection. researchgate.net

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of NAs like NPYR. researchgate.netnih.gov Researchers have performed extensive electroanalytical characterizations of NAs, including NPYR, using various electrodes such as gold (Au), platinum (Pt), and glassy carbon electrodes (GCEs). researchgate.net These studies are often conducted to establish the optimal conditions for more sensitive detection methods, such as post-column amperometric detection following chromatographic separation. researchgate.net

In the context of genotoxicity screening, electrochemical sensors have been developed to detect DNA damage caused by the metabolic products of NPYR. rsc.org These sensors can combine metabolic enzymes, like cytochrome P450 2E1, and DNA in thin films. rsc.org When the enzyme metabolically activates NPYR, the resulting reactive species can cause DNA damage, which is then detected using techniques like square wave voltammetry (SWV). rsc.orgresearchgate.net For instance, one study reported the use of an in vitro sensor where the enzyme reaction involving 150 mM N-nitrosopyrrolidine was monitored. The resulting DNA damage was quantified by the voltammetric signal, which showed a peak potential at 1.13 V. rsc.org This approach provides a powerful tool for studying the mechanisms of action of carcinogenic compounds.

The selection of the electrode material and the composition of the supporting electrolyte (mobile phase) are critical for optimizing the electrochemical response. researchgate.net Flow injection analysis can also be employed to assess key performance parameters of these methods, including sensitivity, limit of detection (LOD), and the stability of the response. researchgate.net While these methods can be highly sensitive, their selectivity can be limited, often necessitating coupling with an efficient separation technique like high-performance liquid chromatography (HPLC). researchgate.net

Table 1: Summary of Electroanalytical Research Findings for 1-Nitrosopyrrolidine (NPYR)

| Analytical Technique | Electrode Material(s) | Purpose of Analysis | Key Findings | Citations |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Gold (Au), Platinum (Pt), Glassy Carbon (GCE) | Electrochemical characterization | Investigated electrochemical behavior to develop post-column amperometric detection methods. | researchgate.net |

| Square Wave Voltammetry (SWV) | Not specified | Genotoxicity screening | Detected DNA damage from NPYR metabolites generated by cytochrome P450 2E1. | rsc.orgresearchgate.net |

Immunoanalytical and Biosensor Development for Research Detection

The development of highly specific and sensitive detection methods is a continuous goal in analytical research. Immunoanalytical techniques and biosensors represent advanced platforms that leverage biological recognition for the detection of target analytes like 1-Nitrosopyrrolidine.

Immunoanalytical Methods Immunoassays are based on the highly specific binding interaction between an antibody and an antigen. dergipark.org.tr While specific immunoassays developed exclusively for the direct detection of free 1-Nitrosopyrrolidine are not prominently detailed in available research, the technique has been applied to related compounds and their biological interaction products. For example, advanced immunoassay methods have been successfully used to detect DNA adducts formed from exposure to other N-nitroso compounds, providing valuable insights into genotoxic effects. This suggests that developing antibodies specific to NPYR or its unique metabolites and adducts is a viable and powerful strategy for future research, enabling highly selective detection in complex biological matrices.

Biosensor Development A biosensor is an analytical device that integrates a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a physicochemical transducer to generate a measurable signal upon interaction with the target analyte. frontiersin.org Electrochemical biosensors are particularly attractive as they combine the high sensitivity of electroanalysis with the inherent selectivity of biology. mdpi.com

A promising area of biosensor research is the development of aptamer-based sensors, or aptasensors. mdpi.com Aptamers are single-stranded DNA or RNA oligonucleotides that can be selected to bind to a wide range of targets, from small molecules to large proteins, with high affinity and specificity. nih.gov The development of an aptamer-based sensor for NPYR would follow a general principle:

An aptamer specific to 1-Nitrosopyrrolidine is identified through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). mdpi.com

This aptamer is immobilized onto a transducer surface, often an electrode. acs.org

The aptamer may be labeled with a redox-active molecule, such as methylene (B1212753) blue. acs.org

In the absence of NPYR, the aptamer maintains a certain conformation. Upon binding to NPYR, the aptamer undergoes a conformational change (e.g., folding). acs.org

This structural change alters the distance between the redox label and the electrode surface, leading to a measurable change in the electrochemical signal (e.g., current or potential). acs.org

This technology has been explored as a generic platform capable of detecting various molecules in complex media, and its adaptation for NPYR could enable real-time monitoring in research applications. acs.org The key advantages of such biosensors include high specificity, potential for real-time analysis, and the relative ease of synthesizing and modifying the aptamer recognition element. mdpi.comrsc.org

Table 2: Conceptual Framework for a 1-Nitrosopyrrolidine Biosensor

| Component | Description | Function | Potential Technique | Citations |

|---|---|---|---|---|

| Biorecognition Element | NPYR-specific aptamer (oligonucleotide) | Binds to 1-Nitrosopyrrolidine with high specificity and affinity. | SELEX process for aptamer selection. | mdpi.com |

| Transducer | Electrode (e.g., Gold, Carbon) | Converts the binding event into a measurable electrical signal. | Electrochemical detection. | mdpi.comacs.org |

| Signal Generation | Redox label (e.g., Methylene Blue) attached to the aptamer | Generates an electrical signal that changes upon aptamer-NPYR binding. | Voltammetry or Amperometry. | acs.org |

| Principle of Detection | Conformational change of the aptamer upon binding to NPYR | Alters the signal from the redox label, which is correlated to the NPYR concentration. | Signal change is proportional to analyte concentration. | acs.orgrsc.org |

Environmental Chemistry and Degradation Fate of 1 Nitrosopyrrolidine

Occurrence and Distribution in Environmental Compartments (e.g., Water, Air)

1-Nitrosopyrrolidine (B20258) (NPYR) has been identified in various environmental settings, primarily as a contaminant in water sources and certain consumer products. It is recognized as a research chemical, a component of tobacco smoke, and a substance released during the cooking of foods preserved with nitrites. ca.govgocrusa.de

In aquatic environments, NPYR has been detected in drinking water, groundwater, and river water. For instance, a study in the Jianghan Plain in China identified NPYR in both groundwater and river water, with agricultural activities such as the use of nitrogen fertilizers and specific pesticides being pinpointed as primary sources. rsc.org Similarly, investigations in the Jialu River basin in China found NPYR in shallow groundwater, river water, and wastewater, with total nitrosamine (B1359907) concentrations reaching up to 101.1 ng/L in groundwater. acs.org Studies in East China have reported NPYR levels in distribution system waters ranging from below the detection limit to 8.5 ng/L in the summer and up to 5.2 ng/L in the winter. nih.gov In Canada, concentrations of NPYR in four drinking water distribution systems were found to be between 18 and 70.5 ng/L. nih.gov The U.S. Environmental Protection Agency (EPA) has also listed NPYR on its contaminant candidate list for drinking water. tcmda.com

The presence of NPYR in the air is primarily linked to combustion processes and tobacco smoke. ca.govgocrusa.deeuropa.eu While it can exist in the atmosphere, its properties suggest it is more likely to be found in water and soil compartments.

Abiotic Degradation Mechanisms

Abiotic degradation, which involves non-biological processes, plays a significant role in the environmental breakdown of 1-Nitrosopyrrolidine. These mechanisms primarily include photolysis and chemical oxidation.

Photolytic Degradation Pathways

1-Nitrosopyrrolidine is susceptible to direct photolysis by sunlight because it strongly absorbs UV light at wavelengths greater than 290 nm. nih.gov The photolytic degradation process involves the breakdown of the NPYR molecule upon exposure to light. Research has shown that the direct photolysis of NPYR in aqueous solutions exposed to simulated midday summer sunlight has a half-life of about 14 minutes, with a quantum yield of 0.55. nih.gov Another study reported a quantum yield of 0.3 for direct UV photolysis. nih.gov

The degradation process is based on the photochemical breakdown of the nitrosamine to produce the corresponding amine (pyrrolidine) and nitrite (B80452) ions. nih.govcapes.gov.br The rate of photodegradation can be influenced by environmental factors such as pH. Studies have shown that a lower pH can be a favorable condition for the photolytic degradation of N-nitrosamines in water, though one study noted that water pH had little effect on NPYR photodegradation specifically. capes.gov.brresearchgate.net The primary degradation products identified after UV irradiation include pyrrolidine (B122466), which can be further broken down into smaller aliphatic amines like methylamine, dimethylamine, ethylamine, diethylamine, n-propylamine, and n-methylethylamine. capes.gov.br

Oxidative Chemical Degradation

Oxidative degradation of 1-Nitrosopyrrolidine primarily occurs through reactions with potent oxidizing agents like hydroxyl radicals (OH•) and ozone (O₃). The vapor-phase reaction of NPYR with photochemically-produced hydroxyl radicals is estimated to have an atmospheric half-life of approximately 25 hours. nih.gov

In aquatic environments, advanced oxidation processes (AOPs) like the O₃/UV process have proven effective in degrading NPYR. nih.gov A study on this process revealed a synergistic effect between ozone and UV light, which accelerates the production of OH• and enhances degradation. nih.gov The second-order rate constant for the reaction of NPYR with OH• was determined to be 1.38 (± 0.05) × 10⁹ M⁻¹ s⁻¹, while the rate constant for its reaction with molecular ozone was much lower at 0.31 (± 0.02) M⁻¹ s⁻¹. nih.gov This indicates that the degradation by OH• is significantly more rapid than by ozone alone. In treated drinking water, both direct UV photolysis and OH• oxidation were found to be significant degradation pathways. nih.gov The primary end product of the O₃/UV process is nitrate (B79036), which can be formed through two main pathways: cleavage of the nitroso group to form a nitric oxide radical (NO•) followed by hydrolysis, or the oxidation of amine intermediates by ozonation. nih.gov

Biotic Degradation Pathways (e.g., Microbial Metabolism)

Biotic degradation involves the breakdown of 1-Nitrosopyrrolidine by living organisms, particularly microorganisms. This process, also known as microbial metabolism, is a key pathway for the attenuation of NPYR in the environment. slideshare.netnih.gov

Several bacterial strains have demonstrated the ability to biotransform NPYR. The bacterial strain Rhodococcus jostii RHA1, when grown on propane (B168953), can effectively degrade NPYR. nih.gov A genetic knockout study confirmed that the propane monooxygenase enzyme (PrMO) is responsible for this biotransformation. nih.gov The degradation rates for various nitrosamines by this strain were found to be in the order of NDMA > NDEA > NDPA > NPYR > NMOR, indicating that the cyclic structure of NPYR makes it more recalcitrant than some linear nitrosamines. nih.gov

Another study identified that the Bacillus species LT1C, isolated from drinking water biofilters, could biodegrade NPYR. researchgate.net In a mineral salts medium, this species achieved removal ratios for five different nitrosamines ranging from 23.6% to 51.2%. researchgate.net

Anaerobic biodegradation has also been observed. In tests using mixed digester sludge as an inoculum, initial NPYR concentrations of 17.6 µM decreased to 2.6 µM over a 170-day incubation period. nih.gov The fungus Rhizopus oryzae has also been shown to degrade 20% of the NPYR added to its medium. nih.gov

Transport and Partitioning Behavior in Environmental Systems

The transport and partitioning of 1-Nitrosopyrrolidine in the environment are governed by its physical and chemical properties, such as its water solubility, vapor pressure, Henry's Law constant, and soil adsorption coefficient (Koc). chemsafetypro.com

NPYR is miscible with water, which influences its mobility in aquatic systems. nih.gov Its potential for volatilization from water surfaces is considered to be low, as indicated by its Henry's Law constant, which has been reported as 4.89 x 10⁻⁸ atm-m³/mol. nih.govchemicalbook.com This low value suggests that NPYR will not significantly partition from water to air. nih.gov Similarly, volatilization from moist soil surfaces is not expected to be a major fate process. nih.gov

The mobility of NPYR in soil is determined by its tendency to adsorb to soil particles. The soil adsorption coefficient (Koc) for NPYR has been estimated to be between 6 and 92. nih.gov According to classification schemes, these values suggest that NPYR may have very high to high mobility in soil, meaning it has the potential to leach through the soil profile and potentially contaminate groundwater. nih.govchemsafetypro.com

Theoretical and Computational Chemistry Approaches to 1 Nitrosopyrrolidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 1-Nitrosopyrrolidine (B20258) that govern its reactivity. rsdjournal.orgamazon.com Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to model the electronic structure and predict various chemical behaviors. nih.govscienceopen.com

Key applications of these methods for NPYR include:

Investigating Reaction Mechanisms: Quantum chemistry allows for the exploration of potential energy surfaces of chemical reactions. scienceopen.com This is crucial for understanding the metabolic activation of NPYR, particularly the initial α-hydroxylation step, which is considered rate-limiting in its conversion to a carcinogenic species. researchgate.net By calculating the activation barriers (Gibbs free energies of activation) for different reaction pathways, researchers can predict the most likely mechanisms of action. researchgate.net

Predicting Spectroscopic Properties: Theoretical calculations can simulate various types of spectra, including infrared (IR) and Raman spectra. rsdjournal.org This can aid in the identification and characterization of NPYR and its metabolites.

Recent studies have utilized DFT to model the activation reactions of N-nitrosamines, including cyclic ones like NPYR. researchgate.net These calculations help in understanding how steric and electronic factors influence the formation of the ultimate carcinogenic species. researchgate.net

Table 1: Selected Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO Energy | Indicates the ability of a molecule to donate electrons; higher values suggest greater reactivity. mdpi.com |

| LUMO Energy | Indicates the ability of a molecule to accept electrons. |

| Gibbs Free Energy of Activation (ΔG‡) | Represents the energy barrier for a chemical reaction; lower values indicate a faster reaction rate. researchgate.net |

| Electron Density | Shows the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. |

Molecular Dynamics Simulations of Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netmpg.de For 1-Nitrosopyrrolidine, MD simulations are particularly valuable for understanding its interactions with biological macromolecules like DNA and proteins. mdpi.comnih.govtum.de

Key insights from MD simulations include:

Binding and Interaction with DNA: MD simulations can model how NPYR and its reactive metabolites approach and bind to DNA. This includes identifying preferential binding sites and understanding the non-covalent interactions (e.g., van der Waals forces, electrostatic interactions) that stabilize the complex before the formation of a covalent adduct.

Conformational Changes in Biomolecules: The binding of NPYR or its metabolites can induce conformational changes in DNA or proteins. MD simulations can track these changes, which may be crucial for the biological consequences of adduct formation.

Solvation Effects: These simulations explicitly model the surrounding solvent (usually water), providing a more realistic environment to study the thermodynamics and kinetics of NPYR's interactions with biomolecules.

While specific MD simulation studies focused solely on 1-Nitrosopyrrolidine are not extensively detailed in the provided results, the general applicability of the technique to study biomolecular interactions is well-established. researchgate.netmdpi.comnih.govtum.de The methodology allows for the investigation of how the dynamic nature of both the small molecule and the biological target influence the binding process and subsequent chemical reactions.

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationships (QSAR), aims to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov For 1-Nitrosopyrrolidine, this approach is crucial for predicting its carcinogenic potential and understanding how structural modifications might alter its reactivity. researchgate.net

Approaches to SRR and QSAR for nitrosamines include:

Statistical Models: These models use statistical methods, such as multiple linear regression or machine learning algorithms like graph neural networks, to build a mathematical relationship between molecular descriptors and a specific endpoint (e.g., carcinogenicity, mutagenicity). nih.gov The models are trained on a dataset of known compounds and can then be used to predict the activity of new or untested compounds like NPYR.